![molecular formula C14H10ClN3O2 B2509868 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 937620-78-5](/img/structure/B2509868.png)
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" is a derivative of the pyrazole and pyridine chemical families, which are heterocyclic aromatic organic compounds. Pyrazoles are known for their various biological activities, and modifications on the pyrazole ring can lead to compounds with potential pharmacological properties. The presence of the carboxylic acid group suggests that this compound could be an intermediate for further chemical reactions or could possess bioactive properties.
Synthesis Analysis
The synthesis of related pyrazole compounds often involves the reaction of intermediates such as acid chlorides with amines or hydrazines. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide was achieved by reacting the acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Similarly, the synthesis of 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds was accomplished by acyl chlorination followed by amidation with cyclic amine . These methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and MS, as well as crystallographic methods . For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined and showed that it crystallizes in the triclinic space group with specific cell parameters . Quantum chemical methods such as DFT calculations can also be used to examine the molecular geometry and vibrational frequencies, providing insights into the electronic structure and stability of the compound .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including functionalization, cyclization, and amidation, to yield a diverse array of products . The reactivity of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, which can be useful in the synthesis of more complex molecules. The presence of chloro substituents on the aromatic rings can also influence the reactivity and selectivity of these compounds in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents like chlorophenyl groups can affect these properties and potentially enhance the compound's biological activity . Theoretical calculations, such as HOMO-LUMO energy gap and molecular electrostatic potential map, can provide additional information on the reactivity and interaction of the compound with other molecules . Thermodynamic properties, which can be calculated at different levels of theory, are also important for understanding the behavior of the compound under various conditions .
Scientific Research Applications
Kinase Inhibition
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and its derivatives have shown significant versatility as kinase inhibitors. The pyrazolo[3,4-b]pyridine scaffold, in particular, has been utilized in the design of kinase inhibitors due to its ability to bind to the kinase hinge region through multiple binding modes. This flexibility has led to the development of inhibitors targeting a broad range of kinases, making it a valuable scaffold in drug design for various therapeutic areas, including cancer. The interaction with kinases typically involves the formation of a hydrogen bond donor–acceptor pair, a common feature among kinase inhibitors, highlighting the scaffold's utility in achieving potent and selective inhibition (Wenglowsky, 2013).
Heterocyclic Chemistry
The compound and related derivatives have also been highlighted for their role in heterocyclic chemistry, serving as building blocks for the synthesis of diverse heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and more, underscoring the compound's versatility and significance in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of these derivatives opens up new avenues for mild reaction conditions, facilitating the generation of versatile cynomethylene dyes from a wide range of precursors, showcasing its potential in innovative transformations (Gomaa & Ali, 2020).
Biological Applications
Additionally, pyrazole carboxylic acid derivatives, closely related to the mentioned compound, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This wide range of activities is attributed to the structural features of the pyrazole carboxylic acid scaffold, highlighting its importance in medicinal chemistry for the development of new therapeutics (Cetin, 2020).
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-12-3-1-2-9(4-12)8-18-13-10(7-17-18)5-11(6-16-13)14(19)20/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYDHRYNEROSMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3=NC=C(C=C3C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
CAS RN |
937620-78-5 |
Source


|
| Record name | 1-[(3-chlorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

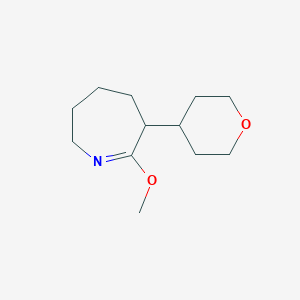

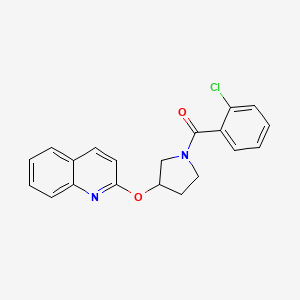
![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)
![N-[2-Methyl-1-(2-oxo-3H-1,3-benzoxazol-6-yl)propyl]prop-2-enamide](/img/structure/B2509792.png)

![7-Bromo-5-fluoroimidazo[1,5-a]pyridine](/img/structure/B2509794.png)

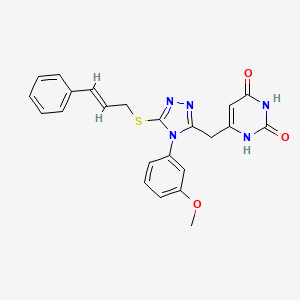
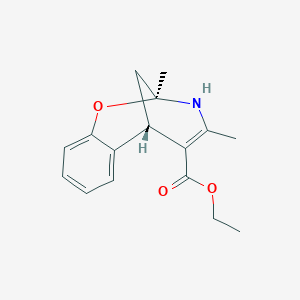
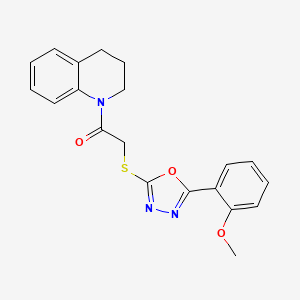
![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)
![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)